
Butyl butyrate
Overview
Description
Butyl butyrate (C₈H₁₆O₂) is an ester formed by the condensation of butanol and butyric acid. It is a colorless liquid with a fruity aroma reminiscent of pineapple, making it valuable in food, fragrance, and cosmetic industries . Beyond its sensory applications, this compound has emerged as a promising biofuel due to its high octane rating (97.3), low viscosity, and reduced CO emissions compared to conventional fuels like Jet A-1 . Microbial production using engineered Clostridium tyrobutyricum has achieved yields up to 62.59 g/L, the highest reported titer to date . Enzymatic synthesis via lipases (e.g., McCut cutinase) also demonstrates high efficiency, with esterification rates exceeding 96% .
Preparation Methods
Synthetic Routes and Reaction Conditions: Butyl butyrate can be synthesized through the acid-catalyzed esterification of butyric acid with butanol. This reaction typically involves the use of concentrated sulfuric acid as a catalyst. The reaction is carried out under reflux conditions to ensure the removal of water, which drives the equilibrium towards the formation of the ester .
Industrial Production Methods: In industrial settings, this compound can be produced using microbial fermentation. This method involves the use of microorganisms such as Clostridium species that naturally produce butanol and butyrate. The esterification process is facilitated by the presence of lipase enzymes, which catalyze the reaction between butanol and butyrate .
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of acids or bases to yield butyric acid and butanol.
Oxidation: It can react with strong oxidizing agents to form butyric acid and other oxidation products.
Substitution: this compound can participate in ester-amide exchange reactions to form amides.
Common Reagents and Conditions:
Acidic Hydrolysis: Concentrated sulfuric acid or hydrochloric acid.
Basic Hydrolysis (Saponification): Sodium hydroxide or potassium hydroxide.
Oxidation: Potassium permanganate or chromic acid.
Major Products:
Hydrolysis: Butyric acid and butanol.
Oxidation: Butyric acid and other oxidation products.
Substitution: Amides and other substituted products.
Scientific Research Applications
Biofuel Production
Butyl butyrate is recognized as a promising biofuel due to its compatibility with diesel and kerosene. Research indicates that it can serve as a renewable energy source derived from biomass.
-
Production Methods :
- The enzymatic catalysis approach is employed for synthesizing this compound through the esterification of butanol and butyric acid. This method utilizes biotechnological processes to produce the necessary building blocks from renewable resources such as lignocellulosic biomass .
- Recent studies have demonstrated the potential of engineered microbial strains, such as Clostridium tyrobutyricum, to produce this compound from fermentable sugars in a single-step process. This method achieved high yields (up to 62.59 g/L) through optimized fermentation conditions .
- Advantages :
Flavor and Fragrance Industry
This compound is widely used as a flavoring agent in food products and beverages due to its fruity aroma. It is also utilized in cosmetics and perfumes.
- Applications :
Solvent Applications
In addition to its use in food and cosmetics, this compound serves as a solvent in chemical processes. Its properties make it suitable for dissolving various materials, which is essential in manufacturing and laboratory settings.
Case Study: Enzymatic Synthesis of this compound
A study conducted by researchers at NTNU explored the use of an integrated membrane reactor for the production of this compound from biomass. This project aimed to combine three distinct processes (butanol production, butyric acid production, and esterification) into one system using selective membranes to enhance yield and efficiency. The findings demonstrated that integrating these processes could lead to a more sustainable production method for biofuels .
Case Study: Microbial Production
Another significant research effort focused on genetically engineering Clostridium tyrobutyricum to optimize the biosynthesis of this compound from glucose. The engineered strain exhibited high selectivity and yield, showcasing the potential for microbial platforms in producing value-added chemicals from renewable resources .
Summary Table of Applications
Application Area | Description | Key Benefits |
---|---|---|
Biofuels | Potential substitute for diesel and kerosene | Renewable source; lower emissions |
Food Industry | Flavoring agent in beverages and baked goods | Enhances taste; natural ingredient |
Cosmetics | Fragrance component in personal care products | Pleasant aroma; enhances product appeal |
Solvent | Used in chemical processes | Effective dissolving properties |
Mechanism of Action
Butyl butyrate exerts its effects primarily through its interaction with enzymes and receptors in biological systems. It acts as a substrate for lipase enzymes, which catalyze its hydrolysis to butyric acid and butanol. These products can then participate in various metabolic pathways. Butyric acid, in particular, is known to inhibit histone deacetylase (HDAC) activity, leading to changes in gene expression and cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Butyl butyrate shares structural and functional similarities with other short-chain esters. Below is a detailed comparison:
Structural and Chemical Properties
Key Differences :
- Volatility : this compound’s higher molecular weight (144.21 vs. 116.16 for ethyl butyrate) reduces volatility, making it suitable for sustained-release fragrances .
- Biofuel Potential: this compound outperforms ethyl butyrate and butyl acetate in fuel properties, with a higher octane rating and lower emissions .
Production Methods
- This compound :
- Ethyl Butyrate : Primarily synthesized via chemical esterification or lipase catalysis, with lower yields (e.g., 68–85%) compared to enzymatic BB production .
- Butyl Acetate : Produced via acid-catalyzed esterification; enzymatic methods are less common due to cost .
Challenges: this compound requires balancing butanol and butyrate precursors, addressed via metabolic engineering in Clostridium . Ethyl butyrate faces fewer precursor limitations but has narrower industrial applications.
Research Findings and Innovations
Enzymatic Synthesis : McCut cutinase from Malbranchea cinnamomea exhibits unparalleled pH (3.0–10.5) and thermal stability (up to 75°C), enabling industrial-scale BB production .
Microbial Consortia: Cognate consortia of engineered E. coli strains optimize precursor (butanol/butyrate) ratios, achieving 5.1 g/L BB without external substrates .
Biofuel Feasibility : BB’s octane rating (97.3) and compatibility with existing fuel infrastructure position it as a viable Jet A-1 alternative .
Data Tables
Table 1: Natural Occurrence in Fruits (µg/kg Fresh Weight)
Compound | Apple (150 DAFB) | Apple (180 DAFB) |
---|---|---|
This compound | 190.18 | 972.18 |
Ethyl butyrate | 13.00 | 68.43 |
Butyl acetate | 84.23 | 217.52 |
Source: Volatile compounds in ‘Orin’ apples at ripening stages
Table 2: Biofuel Properties Comparison
Property | This compound | Ethyl Butyrate | Jet A-1 |
---|---|---|---|
Octane Rating | 97.3 | 95.0 | 50–60 |
Viscosity (cSt) | 1.2 | 1.5 | 3.0 |
CO Emissions | Low | Moderate | High |
Sources:
Biological Activity
Butyl butyrate (BB) is an ester compound with significant biological activity and potential applications across various industries, including food, cosmetics, and biofuels. This article explores the biological activity of this compound, focusing on its production methods, microbial synthesis, and applications.
This compound is a short-chain fatty acid ester with a fruity aroma, characterized by its formula . It is produced primarily through the esterification of butyric acid and butanol. The production pathways can be categorized into two main strategies: microbial fermentation and chemical synthesis .
- Microbial Fermentation : Microorganisms such as Clostridium species and Escherichia coli have been engineered to produce BB from renewable resources. For instance, Clostridium acetobutylicum can produce up to 35 g/L of BB when supplemented with exogenous precursors like butyric acid and butanol .
- Chemical Synthesis : The chemical route involves the esterification of butyric acid with butanol using various catalysts. Research indicates that using lipases as biocatalysts can enhance production efficiency while providing a more environmentally friendly process .
1. Microbial Production
Recent studies have highlighted the potential of microbial systems for the sustainable production of BB. For example, a co-culture system combining Clostridium beijerinckii and C. tyrobutyricum yielded significant amounts of BB (up to 34 g/L) through optimized fermentation processes .
Microorganism | Production Method | Yield (g/L) |
---|---|---|
Clostridium acetobutylicum | Fed-batch fermentation with glucose and butyrate | 35 |
Clostridium sp. BOH3 | Co-culture system with exogenous lipases | 22 |
Escherichia coli | Engineered for AAT pathway | 23 |
2. Health Benefits
This compound has been studied for its potential health benefits, particularly in gut health. As a short-chain fatty acid (SCFA), it may play a role in promoting gut microbiota balance and enhancing intestinal barrier function. SCFAs like butyrate are known to have anti-inflammatory properties and may help in managing conditions like irritable bowel syndrome (IBS) .
3. Industrial Applications
The versatility of BB extends to various industrial applications:
- Food Industry : Used as a flavoring agent due to its fruity aroma.
- Cosmetics : Acts as a fragrance component in perfumes and lotions.
- Biofuels : Investigated as a potential biofuel due to its high octane rating (97.3) compared to conventional fuels .
Study on Microbial Production
A study conducted by Noh et al. (2019) examined the biosynthesis of BB using engineered strains of E. coli. The research indicated that integrating alcohol acyltransferases (AATs) into the metabolic pathways significantly enhanced BB production, achieving yields that were competitive with traditional chemical methods .
Techno-Economic Analysis
A techno-economic analysis performed by researchers at Louisiana State University explored the feasibility of producing butanol from organic waste-derived butyric acid through a two-step catalytic process. This process demonstrated promising economic viability, with a minimum selling price for butanol at approximately $3.39 per gallon .
Chemical Reactions Analysis
Chemical Reactions and Reactivity
-
Hydrolysis: Butyl butyrate can undergo hydrolysis, breaking down into butyric acid and butanol, especially in the presence of acids, bases, or enzymes .
-
Ester-Amide Exchange: this compound can react with benzylamine to synthesize N-(Phenylmethyl)butanamide in the presence of a supported graphene oxide catalyst .
-
Acylation: this compound can be used in acylation reactions, such as with cyclohexanol to produce cyclohexyl butyrate using a ruthenium pincer PNN complex catalyst .
-
Hydrosilylation: this compound can be used to synthesize butyl ether via a triiron dodecacarbonyl-catalyzed hydrosilylation reaction .
-
Reactions with Acids and Bases: this compound reacts with acids to generate heat, butyl alcohol, and butyric acid. Strong oxidizing acids may cause a vigorous, exothermic reaction . It also generates heat upon interaction with caustic solutions .
Microbial Production
-
One-Pot Processes: Microorganisms can be used for the one-pot production of this compound, where alcohol acyl transferases (AATs) and lipases play roles in the esterification of butanol with butyryl-CoA and butyrate, respectively .
-
Clostridium Species: Clostridium species can naturally produce butyric acid and butanol, which are precursors for this compound. Some strains also have a lipase that acts as a catalyst for this compound synthesis .
-
Engineered Escherichia coli Strains: Engineered Escherichia coli strains can be used for this compound production, utilizing AATs and lipases .
Q & A
Basic Research Questions
Q. What are the primary laboratory methods for synthesizing butyl butyrate, and how do they compare in terms of efficiency?
this compound (BB) is synthesized via chemical esterification (using methanesulfonic acid as a catalyst) or enzymatic catalysis (lipases). Chemical methods often employ response surface methodology (RSM) to optimize variables like molar ratio, temperature, and catalyst concentration, achieving yields up to ~85% under optimal conditions . Enzymatic methods, while eco-friendly, face challenges such as substrate inhibition and lower reaction rates, requiring immobilization techniques or solvent-free systems to improve efficiency .
Q. What safety protocols are critical when handling this compound in experimental settings?
BB is flammable (flash point: 49°C) and irritant. Essential precautions include:
- Ventilation : Use fume hoods to avoid vapor accumulation (explosive at 0.8–8.5% v/v in air) .
- PPE : Chemical-resistant gloves, goggles, and lab coats to prevent skin/eye contact .
- Spill Management : Absorb with inert materials (sand, vermiculite) and avoid water, which spreads the liquid .
- First Aid : Immediate flushing with water for eye/skin exposure; seek medical attention for inhalation-related dizziness .
Q. Which analytical techniques are most reliable for quantifying this compound in microbial fermentation broths?
Gas chromatography (GC) with flame ionization detection (FID) is the gold standard due to BB’s volatility and low water solubility. High-performance liquid chromatography (HPLC) paired with refractive index detectors is alternative but less sensitive. Calibration curves using internal standards (e.g., methyl heptanoate) improve accuracy .
Q. What parameters most significantly influence this compound yield in esterification reactions?
Key variables include:
- Molar ratio (butanol:butyric acid): Optimal ratios range from 2:1 to 4:1 to drive equilibrium toward ester formation .
- Catalyst concentration : Methanesulfonic acid at 5–10 wt% maximizes proton donation without side reactions .
- Temperature : 90–110°C balances reaction kinetics and thermal stability of reactants .
Advanced Research Questions
Q. How can microbial consortia be engineered to enhance this compound production?
Co-culturing Clostridium beijerinckii (butanol producer) and C. tyrobutyricum (butyric acid producer) improves precursor availability. Challenges include:
- Toxicity mitigation : Butanol inhibits Clostridium growth; in situ product removal (e.g., adsorption) or lipase-mediated esterification reduces toxicity .
- Metabolic synchronization : Optimizing pH (5.5–6.0) and glucose feeding rates ensures balanced butanol/butyrate ratios. Recent studies achieved 5.1 g/L BB using a dual-species consortium .
Q. What are the limitations of using Escherichia coli for heterologous this compound biosynthesis?
E. coli lacks native pathways for BB precursors (butyryl-CoA, butanol). Solutions include:
- Pathway engineering : Introducing Clostridium’s butanol pathway (adhE2) and strawberry-derived acyltransferase (AAT) for ester synthesis.
- Substrate channeling : Co-expression of thioesterases (e.g., TesB) enhances butyryl-CoA flux. Current yields remain low (~1.2 g/L) due to competing acetate formation .
Q. How do RSM and ANN models compare in optimizing this compound synthesis?
Artificial neural networks (ANN) outperform RSM in predictive accuracy for BB esterification. For example:
- ANN : Achieved R² = 0.9998 vs. RSM’s R² = 0.9862, with lower error margins (RMSE: 0.2435 vs. 2.3095) .
- Sensitivity analysis : ANN identified molar ratio as the most influential parameter (37% impact), guiding targeted process adjustments .
Q. How can researchers resolve contradictions in reported microbial BB yields across studies?
Discrepancies often arise from strain-specific metabolism or unaccounted variables. Mitigation strategies:
- Standardized protocols : Control pH (6.0), substrate purity, and oxygen levels (strict anaerobiosis for Clostridium).
- Metabolomic profiling : Track intracellular butyryl-CoA/ATP levels to identify metabolic bottlenecks .
- Inter-lab validation : Replicate studies using shared strains (e.g., C. tyrobutyricum ATCC 25755) to isolate methodological variables .
Properties
IUPAC Name |
butyl butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-3-5-7-10-8(9)6-4-2/h3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPYJHCZDLZNFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Record name | BUTYL BUTYRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/10702 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041702 | |
Record name | Butyric acid n-butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7041702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Butyl butyrate appears as a colorless liquid. Insoluble in water. A marine pollutant. Poses a threat to the aquatic environment. Immediate steps should be taken to prevent spread to the environment. May penetrate soils and contaminate groundwater and nearby waterways. Mildly irritates the eyes and skin., Liquid, Liquid; [Merck Index] Colorless liquid with an ester-like odor; [CHRIS] Colorless liquid with an odor like pineapple; [Acros Organics MSDS], colourless liquid with a fruity, pineapple-like odour on dilution, A colorless liquid. | |
Record name | BUTYL BUTYRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/10702 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Butanoic acid, butyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | n-Butyl n-butyrate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12525 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Butyl butyrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039620 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Butyl butyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/223/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Record name | BUTYL BUTYRATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/842 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Boiling Point |
332 °F at 760 mmHg (USCG, 1999), 166.00 °C. @ 760.00 mm Hg, 332 °F | |
Record name | BUTYL BUTYRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/10702 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Butyl butyrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039620 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | BUTYL BUTYRATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/842 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Flash Point |
128 °F (USCG, 1999), 128 °F | |
Record name | BUTYL BUTYRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/10702 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | BUTYL BUTYRATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/842 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
0.5 mg/mL at 20 °C, miscible with alcohol, ether, most vegetable oils; slightly soluble in propylene glycol, water, 1 ml in 3 ml 70% alcohol (in ethanol) | |
Record name | Butyl butyrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039620 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Butyl butyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/223/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.872 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.867-0.871, 0.872 | |
Record name | BUTYL BUTYRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/10702 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Butyl butyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/223/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Record name | BUTYL BUTYRATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/842 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
10.34 mmHg (USCG, 1999), 1.81 [mmHg], 10.34 mmHg | |
Record name | BUTYL BUTYRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/10702 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | n-Butyl n-butyrate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12525 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | BUTYL BUTYRATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/842 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
CAS No. |
109-21-7 | |
Record name | BUTYL BUTYRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/10702 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Butyl butyrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109-21-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | n-Butyl n-butyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109217 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butyl butyrate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8458 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Butanoic acid, butyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butyric acid n-butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7041702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butyl butyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.325 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUTYL BUTYRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BHV00T1M4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Butyl butyrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039620 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | BUTYL BUTYRATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/842 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
-133 °F (USCG, 1999), -91.5 °C, -133 °F | |
Record name | BUTYL BUTYRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/10702 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Butyl butyrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039620 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | BUTYL BUTYRATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/842 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.